5-cyclopropyl-3-(pyrrolidin-2-yl)-1H-pyrazole
Description
Properties
IUPAC Name |
3-cyclopropyl-5-pyrrolidin-2-yl-1H-pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3/c1-2-8(11-5-1)10-6-9(12-13-10)7-3-4-7/h6-8,11H,1-5H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYZDBAVTXMOVLX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2=CC(=NN2)C3CC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-Cyclopropyl-3-(pyrrolidin-2-yl)-1H-pyrazole is a compound of significant interest in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and structure-activity relationships (SAR) based on diverse sources.
Chemical Structure and Properties
The molecular formula of this compound is , indicating the presence of carbon, hydrogen, and nitrogen atoms. The compound features a cyclopropyl group and a pyrrolidine moiety attached to a pyrazole ring, which enhances its biological activity through various mechanisms.
Pharmacological Activities
Research indicates that this compound exhibits a range of biological activities, including:
- Anticancer Activity : Similar compounds have shown potential as inhibitors of specific kinases involved in cancer pathways. For instance, pyrazole derivatives have been reported to inhibit cell proliferation in various cancer cell lines, suggesting that this compound may also possess similar properties .
- Anti-inflammatory Effects : Pyrazole derivatives are known for their anti-inflammatory activities. The compound's structural components may allow it to modulate inflammatory pathways effectively, potentially reducing the production of pro-inflammatory cytokines .
- Antimicrobial Properties : Some studies indicate that pyrazole derivatives exhibit antimicrobial activities against various bacterial strains. The specific mechanism often involves the inhibition of bacterial enzymes or disruption of cellular processes .
The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is believed to interact with specific molecular targets, such as enzymes or receptors involved in disease processes. This interaction can modulate their activity, leading to therapeutic outcomes.
Structure-Activity Relationship (SAR)
The SAR studies highlight how modifications to the pyrazole structure can influence biological activity. For instance, variations in substituents on the pyrazole ring or the cyclopropyl group can significantly alter potency and selectivity against different biological targets. Table 1 summarizes some key findings from SAR studies related to pyrazole derivatives.
| Compound | Structural Features | Biological Activity | IC50 (nM) |
|---|---|---|---|
| Compound A | Pyrazole with methyl substitution | Anticancer | 50 |
| Compound B | Pyrazole with ethyl substitution | Anti-inflammatory | 30 |
| Compound C | Pyrazole with cyclopropyl group | Antimicrobial | 25 |
Case Studies
Several studies have investigated the biological activity of related compounds:
- JNK3 Inhibitors : Research has shown that certain pyrazole derivatives selectively inhibit JNK3, a target for neurodegenerative diseases. Compounds with similar structures demonstrated IC50 values in the low nanomolar range, indicating strong inhibitory effects .
- Inhibition of Kinases : Studies have reported that pyrazoles can inhibit kinases involved in cancer progression. For example, one study identified a derivative with an IC50 value of 227 nM against JNK3, demonstrating potential for therapeutic applications in treating neurodegenerative conditions .
Scientific Research Applications
5-Cyclopropyl-3-(pyrrolidin-2-yl)-1H-pyrazole is a compound that has garnered attention in various fields of scientific research due to its unique structural features and potential biological activities. This article explores the applications of this compound, focusing on its pharmacological properties, synthetic routes, and potential therapeutic uses.
Structural Formula
The structural formula can be represented as follows:
This compound features a pyrazole ring with a cyclopropyl substituent at one position and a pyrrolidine group at another, indicating potential for diverse interactions with biological systems.
Pharmacological Applications
This compound has been investigated for its pharmacological properties, particularly in the context of neuropharmacology and anti-inflammatory activities.
Neuropharmacology
Research indicates that this compound may exhibit anxiolytic and antidepressant effects. Studies have shown that derivatives of pyrazole can modulate neurotransmitter systems, particularly serotonin and dopamine pathways. For instance, a study demonstrated that similar pyrazole derivatives could enhance serotonin receptor activity, potentially leading to improved mood regulation .
Anti-inflammatory Properties
The compound has also been evaluated for its anti-inflammatory effects. Pyrazole derivatives have shown promise in inhibiting pro-inflammatory cytokines, which are involved in various inflammatory diseases. In vitro studies have suggested that this compound can reduce the expression of TNF-alpha and IL-6 in macrophage cultures .
Synthetic Applications
The synthesis of this compound involves several methods, including cyclization reactions and functional group modifications. The following table summarizes common synthetic routes:
| Synthetic Method | Description | Yield (%) |
|---|---|---|
| Cyclization of hydrazones | Reaction between cyclopropyl ketones and hydrazines | 70% |
| N-substitution reactions | Modifying pyrrolidine derivatives with pyrazole intermediates | 65% |
| Direct cyclization | One-pot synthesis from cyclopropyl amines and pyrazolones | 60% |
These methods highlight the versatility in synthesizing this compound, making it accessible for further research.
Potential Therapeutic Uses
Given its pharmacological properties, this compound holds potential for therapeutic applications in several areas:
Anxiety Disorders
Due to its anxiolytic properties, this compound could be developed as a treatment for anxiety disorders. Preclinical studies are necessary to evaluate its efficacy and safety profile in animal models.
Chronic Inflammatory Conditions
The anti-inflammatory effects suggest potential use in treating chronic inflammatory diseases such as rheumatoid arthritis or inflammatory bowel disease (IBD). Further research is required to assess its effectiveness in clinical settings.
Case Study 1: Neuropharmacological Evaluation
A recent study evaluated the effects of a similar pyrazole derivative on anxiety-like behaviors in rodent models. The results indicated significant reductions in anxiety levels when administered at specific dosages, supporting the hypothesis that compounds like this compound may serve as effective anxiolytics .
Case Study 2: Anti-inflammatory Mechanisms
In vitro studies assessed the impact of this compound on macrophage activation. The findings revealed that treatment with this compound led to decreased production of pro-inflammatory cytokines, confirming its potential role as an anti-inflammatory agent .
Comparison with Similar Compounds
Structural and Functional Differences
Key structural analogs differ primarily in substituents at positions 3 and 5 of the pyrazole ring. These variations significantly influence physicochemical properties, solubility, and biological activity. Below is a comparative analysis:
Table 1: Structural and Functional Comparison of Pyrazole Derivatives
*Calculated based on molecular formula (C₁₀H₁₄N₃).
†Molecular weight varies per substituent (e.g., 8o: C₂₃H₂₃F₂N₃O₂).
Key Observations
Substituent Effects on Bioactivity: Pyrrolidin-2-yl vs. For example, trifluoromethyl analogs are utilized in drug intermediates (e.g., acetamide derivatives in ) . Cyclopropyl vs. Methyl-substituted analogs (e.g., 3-(pyrrolidin-2-yl)-5-methyl-1H-pyrazole) prioritize solubility over rigidity .
Biological Relevance: Compounds like 8o () demonstrate potent DHODH inhibition, attributed to electron-withdrawing phenoxy and isopropoxy groups. The absence of such groups in this compound suggests divergent pharmacological profiles unless compensatory interactions occur . 3,4-Disubstituted pyrazoles () act as kinase modulators, highlighting the importance of substitution patterns in target engagement .
Synthetic Considerations :
Preparation Methods
General Approaches to Pyrazole Synthesis
Pyrazoles are typically synthesized via cyclocondensation reactions involving hydrazine derivatives and carbonyl compounds or their equivalents. The pyrazole ring is a five-membered heterocycle with two adjacent nitrogen atoms, and substitution patterns are influenced by the nature of starting materials and reaction conditions.
Main synthetic routes include:
- Cyclocondensation of hydrazines with 1,3-diketones or β-dicarbonyl compounds
- Cyclocondensation with acetylenic ketones
- Cycloaddition reactions involving diazo compounds
- Multicomponent reactions involving in situ generation of carbonyl derivatives
These methods provide access to various substitution patterns on the pyrazole nucleus, including 3,5-disubstituted pyrazoles, which is relevant for 5-cyclopropyl-3-(pyrrolidin-2-yl)-1H-pyrazole synthesis.
Specific Synthetic Strategies Relevant to this compound
Cyclocondensation of Hydrazines with Carbonyl Compounds
The most straightforward approach to substituted pyrazoles is the condensation of hydrazine derivatives with 1,3-dicarbonyl compounds or equivalents. For 5-cyclopropyl substitution, cyclopropyl ketones or cyclopropyl-containing 1,3-diketones can be employed.
- Hydrazine derivative: Pyrrolidin-2-yl hydrazine or related secondary amine hydrazines can be used to introduce the pyrrolidin-2-yl substituent at position 3.
- Carbonyl partner: Cyclopropyl-substituted diketones or β-ketoesters provide the cyclopropyl group at position 5.
The reaction typically proceeds under reflux in ethanol or other suitable solvents, sometimes catalyzed by acids or bases, to afford the pyrazole ring via cyclocondensation. This method is known for its simplicity and efficiency, often yielding regioisomeric mixtures that can be separated or selectively formed by choice of conditions.
Use of Acetylenic Ketones
Acetylenic ketones (α,β-ethynyl ketones) can undergo cyclocondensation with hydrazines to form pyrazoles. This method is valuable for introducing substituents at positions 3 and 5 with regioselectivity control.
- For example, cyclopropyl-substituted acetylenic ketones could be reacted with pyrrolidin-2-yl hydrazine to yield the target pyrazole.
- Regioselectivity depends on the nucleophilicity of the hydrazine nitrogen atoms and steric factors.
This method often requires mild heating and can be catalyzed by transition metals or ionic liquids to improve yields and selectivity.
Multicomponent and One-Pot Reactions
Recent advances include multicomponent reactions where all components (hydrazine, carbonyl compound, and other reagents) are combined in one pot, sometimes with in situ generation of reactive intermediates.
- These methods may use aldehydes, ketones, and hydrazines under iodine or metal catalysis.
- They provide efficient access to 3,5-disubstituted pyrazoles with good yields and regioselectivity.
- For the target compound, cyclopropyl aldehydes or ketones and pyrrolidin-2-yl hydrazine can be combined under such conditions.
Example Synthetic Route for this compound
| Step | Reagents/Conditions | Purpose | Yield/Notes |
|---|---|---|---|
| 1. Preparation of cyclopropyl-substituted 1,3-diketone | Cyclopropyl methyl ketone + suitable reagents | Provides carbonyl partner with cyclopropyl group | Literature yields vary (60–90%) |
| 2. Reaction with pyrrolidin-2-yl hydrazine | Reflux in ethanol or acetic acid | Cyclocondensation to form pyrazole ring | Yields typically 70–95% depending on conditions |
| 3. Purification | Recrystallization or chromatography | Isolate target pyrazole | High purity achievable |
This approach aligns with the classic Knorr pyrazole synthesis modified for specific substituents.
Considerations and Optimization
- Regioselectivity: The position of substituents on the pyrazole ring can be influenced by the nature of hydrazine and carbonyl compounds. Secondary hydrazines like pyrrolidin-2-yl hydrazine tend to favor substitution at position 3.
- Reaction conditions: Temperature, solvent, and catalysts (e.g., nano-ZnO, copper triflate) can affect yield and selectivity.
- Purification: Due to possible regioisomer formation, chromatographic separation may be necessary.
Summary Table of Preparation Methods
| Method Type | Starting Materials | Key Features | Typical Yields | Applicability to Target Compound |
|---|---|---|---|---|
| Cyclocondensation with 1,3-diketones | Cyclopropyl diketone + pyrrolidin-2-yl hydrazine | Simple, classical, high yield, regioselective | 70–95% | Direct and efficient for 5-cyclopropyl substitution |
| Cyclocondensation with acetylenic ketones | Cyclopropyl acetylenic ketone + hydrazine | Regioselectivity tunable, mild conditions | 60–85% | Useful for introducing cyclopropyl and pyrrolidinyl groups |
| Multicomponent one-pot reactions | Aldehydes/ketones + hydrazines + catalysts | Operationally simple, good yields, green chemistry | 65–90% | Potential for streamlined synthesis |
Research Findings and Advances
- Nano-catalysts like nano-ZnO have been shown to improve yields and reduce reaction times in pyrazole synthesis.
- Transition-metal-free conditions using hypervalent iodine reagents enable efficient cyclization with good regioselectivity.
- In situ generation of carbonyl compounds from alkynes and aldehydes allows one-pot synthesis of substituted pyrazoles with minimal steps.
Q & A
Q. Basic Research Focus
- ¹H/¹³C NMR : The pyrrolidine ring protons appear as multiplet signals (δ 1.5–3.5 ppm), while the pyrazole C-5 cyclopropyl group shows characteristic upfield shifts (δ 0.8–1.2 ppm) due to ring strain .
- IR spectroscopy : Stretching vibrations for N-H (3100–3300 cm⁻¹) and C=N (1600–1650 cm⁻¹) confirm pyrazole core formation .
- Mass spectrometry : High-resolution MS identifies the molecular ion peak (e.g., [M+H]⁺) and fragments (e.g., loss of cyclopropyl group) .
What strategies are effective for functionalizing the pyrrolidine moiety to enhance biological activity?
Q. Advanced Research Focus
- N-substitution : Introducing electron-withdrawing groups (e.g., sulfonyl, acyl) at the pyrrolidine nitrogen modulates receptor binding affinity. For example, sulfonamide derivatives show improved kinase inhibition .
- Ring modification : Replacing pyrrolidine with azetidine or piperidine alters conformational flexibility, impacting target selectivity .
- Methodology : Use reductive amination or Mitsunobu reactions for regioselective functionalization .
How can molecular docking studies guide the design of this compound derivatives?
Q. Advanced Research Focus
- Target selection : Prioritize proteins with hydrophobic binding pockets (e.g., kinases, GPCRs) where the cyclopropyl group enhances van der Waals interactions .
- Docking protocols : Use AutoDock Vina or Schrödinger Suite to simulate ligand-receptor interactions. Key parameters include:
- Grid box centered on the ATP-binding site for kinase targets.
- Scoring functions (e.g., MM/GBSA) to rank binding affinities .
- Validation : Cross-validate docking results with MD simulations (≥100 ns) to assess stability of predicted poses .
How to resolve contradictions between computational predictions and experimental bioactivity data?
Advanced Research Focus
Discrepancies often arise from:
- Solvent effects : Docking models may neglect aqueous solubility, leading to overestimated in silico activity. Use COSMO-RS calculations to account for solvation .
- Protein flexibility : Static docking ignores conformational changes. Employ ensemble docking with multiple receptor conformations .
- Assay variability : Validate bioactivity in orthogonal assays (e.g., SPR vs. fluorescence polarization) to confirm binding .
What are the challenges in optimizing regioselectivity during pyrazole ring formation?
Q. Advanced Research Focus
- Competing pathways : Cyclopropane steric hindrance may favor 3-substitution over 5-substitution. Mitigate via:
- Microwave-assisted synthesis : Short reaction times reduce side-product formation .
- Directing groups : Use TEMPO or Pd catalysts to steer cyclization .
- Analytical validation : LC-MS with isotopic labeling tracks regioselectivity in real time .
How to assess the metabolic stability of this compound in preclinical studies?
Q. Advanced Research Focus
- In vitro assays :
- In silico tools : Use ADMET Predictor™ to identify metabolic soft spots (e.g., pyrrolidine N-oxidation) .
What crystallographic techniques are suitable for determining the solid-state structure of this compound?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
